molecular formula C9H7NO3S B184652 methyl 2-oxo-1,3-benzothiazole-3-carboxylate CAS No. 89780-75-6

methyl 2-oxo-1,3-benzothiazole-3-carboxylate

Cat. No.: B184652
CAS No.: 89780-75-6
M. Wt: 209.22 g/mol
InChI Key: WGQORZZLSPFOMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 2-oxo-1,3-benzothiazole-3-carboxylate is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-oxo-1,3-benzothiazole-3-carboxylate typically involves the esterification of 3(2H)-Benzothiazolecarboxylic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

3(2H)-Benzothiazolecarboxylic acid+MethanolH2SO43(2H)-Benzothiazolecarboxylic acid, 2-oxo-, methyl ester+Water\text{3(2H)-Benzothiazolecarboxylic acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 3(2H)-Benzothiazolecarboxylic acid+MethanolH2​SO4​​3(2H)-Benzothiazolecarboxylic acid, 2-oxo-, methyl ester+Water

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

methyl 2-oxo-1,3-benzothiazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use in drug development, particularly in designing molecules with therapeutic potential.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-oxo-1,3-benzothiazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Benzothiazole: The parent compound, which lacks the carboxylic acid and ester functionalities.

    2-Mercaptobenzothiazole: A derivative with a thiol group, known for its use in rubber vulcanization.

    Benzothiazole-2-carboxylic acid: The acid form of the compound, without the ester group.

Uniqueness: methyl 2-oxo-1,3-benzothiazole-3-carboxylate is unique due to its ester functionality, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

CAS No.

89780-75-6

Molecular Formula

C9H7NO3S

Molecular Weight

209.22 g/mol

IUPAC Name

methyl 2-oxo-1,3-benzothiazole-3-carboxylate

InChI

InChI=1S/C9H7NO3S/c1-13-8(11)10-6-4-2-3-5-7(6)14-9(10)12/h2-5H,1H3

InChI Key

WGQORZZLSPFOMR-UHFFFAOYSA-N

SMILES

COC(=O)N1C2=CC=CC=C2SC1=O

Canonical SMILES

COC(=O)N1C2=CC=CC=C2SC1=O

Origin of Product

United States

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